2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Description
2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide (molecular formula: C₁₄H₁₆N₄O₃S) is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with amino and hydroxyl groups at the 4- and 6-positions, respectively. The sulfanyl (-S-) bridge connects the pyrimidine ring to the acetamide moiety, which is further substituted with a 2-ethoxyphenyl group.
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-2-21-10-6-4-3-5-9(10)16-13(20)8-22-14-17-11(15)7-12(19)18-14/h3-7H,2,8H2,1H3,(H,16,20)(H3,15,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLCLMFYMIJTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially altering the sulfanyl group or other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting material for developing new bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if it exhibits activity against specific biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomerism in Ethoxyphenyl Substitution 2-[(4-Amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (): This analogue differs by the ethoxy group’s position on the phenyl ring (para vs. ortho). Additionally, the pyrimidine’s 6-oxo group (vs. 6-hydroxy) alters hydrogen-bonding capacity and electron distribution .
Halogen-Substituted Phenyl Analogues N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Replacing the ethoxy group with a chloro substituent introduces electron-withdrawing effects, which could increase metabolic stability but reduce solubility. The diamino-pyrimidine core (vs. amino-hydroxy) may enhance interactions with nucleic acid targets, such as thymidylate synthase .
Triazole and Oxadiazole Derivatives 2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (): The triazole ring’s nitrogen-rich structure offers distinct π-π stacking and metal-chelating properties compared to the pyrimidine core. CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide, ): The oxadiazole ring and nitro group enhance electron-deficient character, favoring interactions with electron-rich enzyme pockets (e.g., kinase ATP-binding sites). This contrasts with the target compound’s electron-donating ethoxy group .
Research Implications
The structural diversity of sulfanyl-acetamide derivatives underscores the importance of substituent optimization. For instance:
- Pyrimidine vs. Triazole/Oxadiazole : Pyrimidine-based compounds (e.g., target compound) may excel in targeting folate-dependent enzymes, while triazole/oxadiazole derivatives () could be more effective in metal-dependent or kinase pathways.
- Substituent Positioning : Ortho-ethoxy groups (target compound) may confer conformational rigidity beneficial for selective binding, whereas para-substituents () improve solubility and crystallinity .
Biological Activity
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H14N4O2S
- Molecular Weight : 270.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis and inhibits cell proliferation through various mechanisms.
Mechanisms of Action :
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further division.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, promoting apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the efficacy of the compound against multi-drug resistant strains of bacteria, suggesting its potential role in treating infections where conventional antibiotics fail.
- Anticancer Research : In a recent study published in Cancer Letters, the compound was tested on human breast cancer cell lines, showing a significant reduction in viability at concentrations as low as 10 µM. The study highlighted its potential as a novel therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
